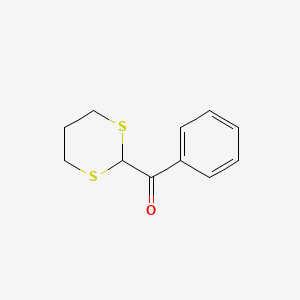

2-Benzoyl-1,3-dithiane

CAS No.: 21504-07-4

Cat. No.: VC19687667

Molecular Formula: C11H12OS2

Molecular Weight: 224.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21504-07-4 |

|---|---|

| Molecular Formula | C11H12OS2 |

| Molecular Weight | 224.3 g/mol |

| IUPAC Name | 1,3-dithian-2-yl(phenyl)methanone |

| Standard InChI | InChI=1S/C11H12OS2/c12-10(9-5-2-1-3-6-9)11-13-7-4-8-14-11/h1-3,5-6,11H,4,7-8H2 |

| Standard InChI Key | UUTGHMJIZSVFHG-UHFFFAOYSA-N |

| Canonical SMILES | C1CSC(SC1)C(=O)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Properties

Systematic Nomenclature and Molecular Characteristics

2-Benzoyl-1,3-dithiane, systematically named 1,3-dithian-2-yl(phenyl)methanone, belongs to the class of 1,3-dithiane derivatives. Its structure consists of a six-membered 1,3-dithiane ring fused to a benzoyl group, creating a planar arrangement that facilitates nucleophilic and electrophilic reactivity. Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 224.342 g/mol | |

| Exact Mass | 224.03300 | |

| LogP (Partition Coefficient) | 3.0655 | |

| PSA (Polar Surface Area) | 67.67 Ų |

The compound’s LogP value indicates moderate lipophilicity, suggesting favorable permeability in organic solvents, while its PSA reflects significant polarity due to the sulfur and carbonyl groups .

Synthetic Methodologies

Autoxidative Condensation of 2-Aryl-1,3-Dithianes

A pivotal synthesis route involves the autoxidative condensation of 2-aryl-2-lithio-1,3-dithianes. As reported by J. Org. Chem., treatment of 2-phenyl-1,3-dithiane (4a) with n-BuLi under aerobic conditions triggers a three-molecule condensation, yielding α-thioether ketones and orthothioesters . Key experimental parameters include:

-

Reagents: n-Butyllithium (1.2–2.0 equiv), ambient air exposure.

-

Conditions: 0°C to room temperature, reaction times ≤30 minutes.

-

Yields: 51–89% for orthothioesters (e.g., 5a) and 48–97% for α-thioether ketones .

This method leverages the in situ oxidation of the lithiated dithiane to a reactive thioester intermediate, which subsequently undergoes nucleophilic attack by additional dithiane units. Density functional theory (DFT) studies support an ionic mechanism over radical pathways, with energy barriers favoring thioester formation .

Reactivity and Functionalization

Nucleophilic Additions and Thioester Formation

The lithiated derivative of 2-benzoyl-1,3-dithiane exhibits pronounced nucleophilicity at the α-carbon. Reaction with electrophiles (e.g., aldehydes, ketones) generates complex α-thioether ketones, as demonstrated in the synthesis of 5a (89% yield) . Autoxidation of the lithio species forms a transient thioester, which participates in further condensations (Scheme 1):

Oxidative and Reductive Transformations

Oxidative deprotection of 2-benzoyl-1,3-dithiane restores the parent benzophenone, critical in reversible protection strategies. Conversely, reductive cleavage of the dithiane ring (e.g., using ) could yield thiol-containing derivatives, though this remains underexplored in the literature .

Applications in Organic Synthesis

Intermediate in Natural Product Synthesis

The Corey-Seebach reagent’s utility extends to alkaloid and terpenoid synthesis, where 1,3-dithianes act as acyl anion equivalents. For instance, 2-benzoyl-1,3-dithiane could facilitate C–C bond formation in polyketide frameworks, akin to its role in biakamide synthesis .

Orthothioester Production

Orthothioesters derived from 2-benzoyl-1,3-dithiane serve as stable precursors for thioesterification reactions, enabling peptide coupling and polymer chemistry applications .

Future Directions

Further studies should explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume